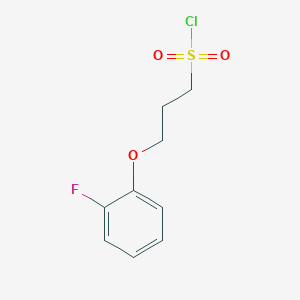
Chlorure de 3-(2-fluorophénoxy)propane-1-sulfonyle
Vue d'ensemble
Description
3-(2-Fluorophenoxy)propane-1-sulfonyl chloride is a useful research compound. Its molecular formula is C9H10ClFO3S and its molecular weight is 252.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Fluorophenoxy)propane-1-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Fluorophenoxy)propane-1-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse des fluorures de sulfonyle
Chlorure de 3-(2-fluorophénoxy)propane-1-sulfonyle: est utilisé dans la synthèse des fluorures de sulfonyle, qui sont précieux en biologie, en pharmacie et en tant que molécules fonctionnelles. Le composé sert de précurseur dans un processus en cascade facile qui transforme les sulfonates ou les acides sulfoniques en fluorures de sulfonyle dans des conditions douces .
Développement de sondes covalentes
En biologie chimique, les chlorures de sulfonyle comme le This compound sont utilisés pour créer des sondes covalentes. Ces sondes peuvent interagir sélectivement avec des acides aminés ou des protéines, permettant le ciblage des résidus du site actif à des fins de recherche et de diagnostic .
Création d'inhibiteurs de protéase
La capacité du composé à réagir avec les acides aminés du site actif des enzymes permet le développement d'inhibiteurs de protéase. Ces inhibiteurs sont essentiels pour étudier et potentiellement traiter les maladies où l'activité de la protéase est un facteur .
Synthons de radiomarquage pour l'imagerie TEP
This compound: peut être utilisé pour synthétiser des biomarqueurs marqués au 18F pour l'imagerie par tomographie par émission de positons (TEP). Cette application est importante dans l'imagerie diagnostique et le suivi de la progression de la maladie .
Agents antibactériens
Des recherches ont montré que les fluorures de sulfonyle dérivés de composés comme le This compound peuvent être efficaces contre les bactéries Gram-négatives, ouvrant une nouvelle voie pour la thérapie antibactérienne .
Synthèse de liquides ioniques
Ce composé est également utilisé dans la synthèse de liquides ioniques alkanesulfonate de 1-alkyl-3-méthylimidazolium. Ces liquides ioniques ont diverses applications, notamment la chimie verte et la catalyse .
Propriétés
IUPAC Name |
3-(2-fluorophenoxy)propane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO3S/c10-15(12,13)7-3-6-14-9-5-2-1-4-8(9)11/h1-2,4-5H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCFIOUHMBDDID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCS(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















